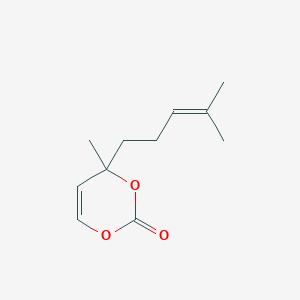
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is a complex organic compound with a unique structure that includes a dioxin ring and a methylpentene side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-penten-1-ol, which is then subjected to cyclization reactions to form the dioxin ring. The reaction conditions often require the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include IBX for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one involves its interaction with specific molecular targets. The dioxin ring can interact with enzymes and receptors, modulating their activity. The methylpentene side chain may also play a role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: Similar in structure but with an acetylenic alcohol group.
3-Penten-2-one, 4-methyl-: Contains a similar pentenone structure but lacks the dioxin ring.
3-Penten-1-ol, 4-methyl-: Similar pentenol structure but without the dioxin ring.
Uniqueness
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is unique due to its combination of a dioxin ring and a methylpentene side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
89929-61-3 |
|---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
4-methyl-4-(4-methylpent-3-enyl)-1,3-dioxin-2-one |
InChI |
InChI=1S/C11H16O3/c1-9(2)5-4-6-11(3)7-8-13-10(12)14-11/h5,7-8H,4,6H2,1-3H3 |
InChI-Schlüssel |
KCODATZHUIAMQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCCC1(C=COC(=O)O1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


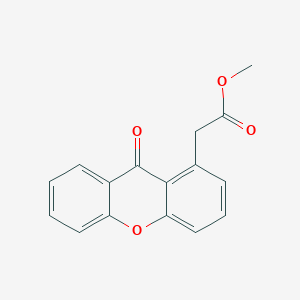
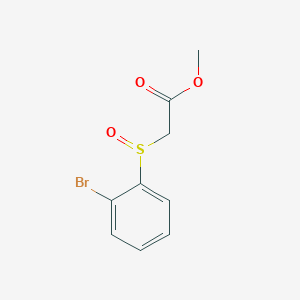
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
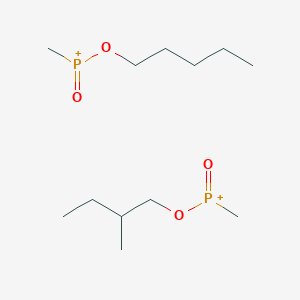

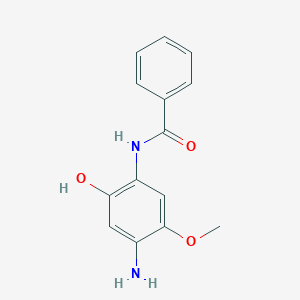
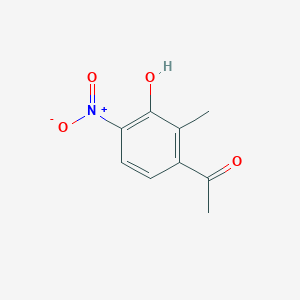
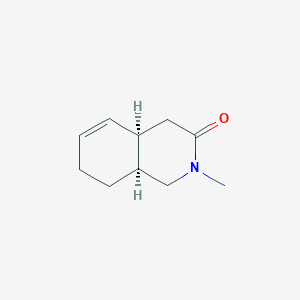
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)



